S-(2-Hydroxy-3-buten-1-yl)glutathione S-(2-Hydroxy-3-buten-1-yl)glutathione
Brand Name: Vulcanchem
CAS No.: 133872-48-7
VCID: VC21247668
InChI: InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1
SMILES: C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Molecular Formula: C14H23N3O7S
Molecular Weight: 377.42 g/mol

S-(2-Hydroxy-3-buten-1-yl)glutathione

CAS No.: 133872-48-7

Cat. No.: VC21247668

Molecular Formula: C14H23N3O7S

Molecular Weight: 377.42 g/mol

* For research use only. Not for human or veterinary use.

S-(2-Hydroxy-3-buten-1-yl)glutathione - 133872-48-7

Specification

CAS No. 133872-48-7
Molecular Formula C14H23N3O7S
Molecular Weight 377.42 g/mol
IUPAC Name (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1
Standard InChI Key DJDZSKKPHYBDRV-AGROOBSYSA-N
Isomeric SMILES C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
SMILES C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Canonical SMILES C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator